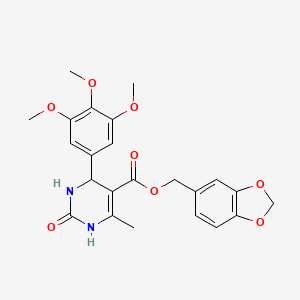![molecular formula C15H11F4NO4S B3870820 4-{2-[(2,3,5,6-tetrafluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3870820.png)
4-{2-[(2,3,5,6-tetrafluorophenyl)thio]ethyl}pyridine oxalate
Descripción general
Descripción
4-{2-[(2,3,5,6-tetrafluorophenyl)thio]ethyl}pyridine oxalate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFP or TFPB and is a potent inhibitor of the protein kinase C (PKC) family. PKC plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, TFPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
TFPB selectively inhibits the activity of PKC isoforms, which are involved in various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various proteins, leading to changes in cellular processes. TFPB binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of proteins.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects. It inhibits cell growth and induces apoptosis in cancer cells. TFPB also reduces inflammation and oxidative stress, leading to improved cardiovascular health. Moreover, TFPB has neuroprotective effects and improves cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFPB in lab experiments include its high potency and selectivity for PKC isoforms. It is also relatively easy to synthesize, and its purity can be easily determined. However, TFPB has some limitations, including its low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, TFPB may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for TFPB research. One potential application is in the development of novel cancer therapies. TFPB has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, TFPB may have potential applications in treating other diseases, such as cardiovascular and neurological disorders. Further research is needed to determine the full extent of TFPB's therapeutic potential. Moreover, future studies can focus on improving the solubility and selectivity of TFPB to enhance its efficacy and reduce off-target effects.
Aplicaciones Científicas De Investigación
TFPB has been widely used in scientific research to study the role of PKC in various cellular processes and diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. TFPB has also been studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension and atherosclerosis. Moreover, TFPB has been shown to have neuroprotective effects and has been studied for its potential application in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
oxalic acid;4-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NS.C2H2O4/c14-9-7-10(15)12(17)13(11(9)16)19-6-3-8-1-4-18-5-2-8;3-1(4)2(5)6/h1-2,4-5,7H,3,6H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALTWGFDQLLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSC2=C(C(=CC(=C2F)F)F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5604120 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-fluorobenzyl)thio]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B3870738.png)
![N-[(3-nitrophenyl)sulfonyl]-2-oxo-2-phenylacetamide](/img/structure/B3870763.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3870764.png)

![2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3870767.png)
![6-bromo-1,3-benzodioxole-5-carbaldehyde [4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870780.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,6-dimethyl-4-morpholinyl)-2-propanol]](/img/structure/B3870788.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3870792.png)
![5-(3-hydroxy-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B3870793.png)

![2-[cyclohexyl(pyridin-2-ylmethyl)amino]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3870809.png)
![4'-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870828.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B3870835.png)